Product packaging for Dibenzo[bc,kl]coronene(Cat. No.:CAS No. 190-55-6)

Dibenzo[bc,kl]coronene

Cat. No.: B090366
CAS No.: 190-55-6
M. Wt: 374.4 g/mol
InChI Key: HIPGYGZSSWEWRX-UHFFFAOYSA-N
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Description

Significance of Dibenzo[bc,kl]coronene within Nanographene and Graphenoid Architectures

This compound (DBC) is a notable example of a nanographene, a class of large, planar PAHs that are essentially small pieces of graphene. researchgate.net Its structure, consisting of a coronene (B32277) core fused with two additional benzene (B151609) rings, results in a unique electronic and geometric profile. ontosight.ai This makes it a crucial model compound for understanding the properties of larger, more complex graphenoid structures. researchgate.net

The planarity of DBC is a key characteristic, allowing for efficient π-π stacking and the formation of well-ordered crystalline structures and thin films. ontosight.ai This property is fundamental to its potential applications in organic electronics. ontosight.ai Furthermore, the specific arrangement of its fused rings influences its electronic behavior, making it an ideal candidate for studying the relationship between molecular structure and function in nanographene systems. acs.org Research has also explored isomers of DBC, such as dicyclohepta[ijkl,uvwx]rubicene, which incorporates pentagons and heptagons, to understand how non-hexagonal rings affect the properties of nanographenes. nih.govresearchgate.netresearchgate.net

Context of Expanded π-Conjugated Systems in Modern Chemistry

Expanded π-conjugated systems, like this compound, are a major focus in contemporary chemistry due to their remarkable electronic and photophysical properties. ontosight.ai The extended network of delocalized π-electrons in these molecules leads to strong light absorption and emission, as well as the ability to transport charge carriers. These characteristics are highly desirable for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic cells (OPVs). ontosight.ai

The synthesis of these large PAHs presents significant challenges, often requiring multi-step procedures and precise control over reaction conditions. ontosight.ai A common synthetic route is the intramolecular oxidative cyclodehydrogenation of precursor molecules. researchgate.netrsc.org The ability to synthesize well-defined nanographenes like DBC allows for systematic studies of how size, shape, and edge structure impact their properties, providing valuable insights for the rational design of new organic materials. acs.org

Detailed Research Findings

The unique properties of this compound stem from its specific molecular structure and have been investigated through various experimental and computational methods.

Electronic and Physical Properties:

PropertyValueMethod/Reference
Molecular FormulaC₃₀H₁₄PubChem nih.gov
Molecular Weight374.43 g/mol PubChem nih.gov
Single Ionization Energy (Adiabatic)6.01 eVAstroC-Hemistry Group astro.it
Single Ionization Energy (Vertical)6.05 eVAstroC-Hemistry Group astro.it
Electron Affinity (Adiabatic)1.54 eVAstroC-Hemistry Group astro.it
Electron Affinity (Vertical)1.48 eVAstroC-Hemistry Group astro.it
Symmetry Point GroupD2hAstroC-Hemistry Group astro.it

Structural and Spectroscopic Data:

Computational studies, particularly using density functional theory (DFT), have been instrumental in understanding the electronic and structural properties of DBC. arxiv.org Experimental measurements of its gas-phase absorption spectrum show good agreement with theoretical calculations. arxiv.org The planar nature of the molecule is a defining feature, contributing to its ability to form ordered assemblies. ontosight.ai

Synthesis and Reactivity:

The synthesis of this compound and other large PAHs is a complex process. One established method involves the Scholl reaction, a type of oxidative cyclodehydrogenation, starting from appropriate precursor molecules. researchgate.net Researchers have also demonstrated the on-surface synthesis of polymers based on the this compound unit, leading to the formation of graphene nanoribbons. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H14 B090366 Dibenzo[bc,kl]coronene CAS No. 190-55-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

nonacyclo[15.11.1.16,26.02,15.03,12.04,27.05,10.021,29.023,28]triaconta-1(29),2,4,6(30),7,9,11,13,15,17,19,21,23(28),24,26-pentadecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H14/c1-3-15-11-19-7-9-21-13-17-5-2-6-18-14-22-10-8-20-12-16(4-1)23(15)29-25(19)27(21)30(24(17)18)28(22)26(20)29/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIPGYGZSSWEWRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC3=C4C5=C(C=C3)C=C6C=CC=C7C6=C5C8=C9C4=C2C(=C1)C=C9C=CC8=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40172452
Record name Dibenzo(bc,kl)coronene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190-55-6
Record name Dibenzo(bc,kl)coronene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000190556
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenzo(bc,kl)coronene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40172452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Computational and Theoretical Investigations of Dibenzo Bc,kl Coronene Electronic and Optical Phenomena

Quantum Mechanical Approaches to Electronic Structure

Understanding the electronic structure of Dibenzo[bc,kl]coronene is fundamental to elucidating its chemical reactivity, stability, and optical characteristics. Various quantum mechanical approaches have been employed to model these properties with a high degree of accuracy.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of medium to large-sized molecules due to its favorable balance between accuracy and computational cost. For this compound, DFT calculations have been utilized to determine its ground-state properties.

Theoretical studies have employed the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional, a popular hybrid functional, in conjunction with basis sets such as D95V** and 6-31+G* to perform these calculations. nih.govresearchgate.netastro.it Such calculations provide the optimized ground-state geometries for the neutral this compound molecule, as well as its corresponding anion, cation, and dication species. astro.it The calculated total energy for the neutral molecule provides a measure of its stability. For instance, DFT calculations with the B3LYP functional and D95V** basis set have determined the ground state energy of neutral this compound to be -1152.005322 eV. researchgate.net

Table 1: Calculated DFT Energies for this compound Species

Species Multiplicity Theory Level Basis Set Energy (eV)
Neutral (C30H14) 1 DFT B3LYP D95V** -1152.005322
Anion (C30H14-) 2 DFT B3LYP D95V** -1152.057616

This table presents a selection of calculated energies for this compound and its ions, demonstrating the application of DFT in determining their relative stabilities.

Configuration Interaction (CI) Methodologies

Configuration Interaction (CI) is a post-Hartree-Fock method that provides a more accurate description of the electronic wavefunction by including contributions from excited electronic states. While direct applications of CI methodologies specifically to this compound are not readily found in the surveyed literature, the use of high-level CI methods for closely related, large PAHs like coronene (B32277) suggests their applicability and importance.

For instance, the Symmetry-Adapted Cluster-Configuration Interaction (SAC-CI) method has been successfully used to study the excited electronic states and optical absorption spectra of coronene (C24H12). researchgate.net The SAC-CI method is known to reproduce experimental spectra with good accuracy and can predict optically forbidden excited states. researchgate.net Given the structural and electronic similarities between coronene and this compound, it is reasonable to infer that CI methodologies, particularly advanced variants like SAC-CI or multireference CI (MRCI), would be powerful tools for obtaining a highly accurate description of the electronic states of this compound, especially for cases where electron correlation is significant. researchgate.netnih.gov

Analysis of Frontier Molecular Orbitals

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity, kinetic stability, and the energy of the lowest electronic transition. researchgate.net

While specific calculated HOMO and LUMO energy values for this compound were not explicitly found in the reviewed literature, data for the parent molecule, coronene, provide a valuable reference. For coronene, DFT calculations have placed the HOMO energy at approximately -5.49 eV and the LUMO energy at -1.32 eV, resulting in a HOMO-LUMO gap of 4.17 eV. acs.org Generally, for PAHs, as the extent of π-conjugation increases, the HOMO-LUMO gap tends to decrease. researchgate.net This trend suggests that the HOMO-LUMO gap of this compound would be in a similar range to that of coronene, though potentially slightly different due to its specific topology. A smaller HOMO-LUMO gap typically correlates with higher chemical reactivity and a redshift in the absorption spectrum. researchgate.net

Table 2: Frontier Molecular Orbital Energies for Coronene (for comparison)

Molecule HOMO Energy (eV) LUMO Energy (eV) HOMO-LUMO Gap (eV)

This table shows the calculated frontier molecular orbital energies for the related molecule coronene, offering a point of comparison for the expected electronic properties of this compound. acs.org

Theoretical Spectroscopy and Excited State Dynamics

Computational methods are instrumental in predicting and interpreting the spectroscopic properties of molecules. For this compound, theoretical approaches allow for a detailed understanding of its interaction with light and the subsequent electronic transitions.

Time-Dependent Density Functional Theory (TDDFT) for Optical Response

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the excited-state properties of molecules, including their optical absorption spectra. researchgate.net It extends the framework of DFT to time-dependent phenomena, making it suitable for studying electronic transitions upon photoexcitation.

TD-DFT has been established as a powerful tool for calculating the electronic excitation properties of neutral PAHs. researchgate.net For a series of PAHs, including this compound, TD-DFT calculations have been performed to evaluate their excited-state properties. researchgate.net These calculations can predict the energies of vertical electronic transitions, which correspond to the peaks in the absorption spectrum, and their corresponding oscillator strengths, which relate to the intensity of the absorption. The accuracy of TD-DFT in predicting excitation energies for π to π* transitions in PAHs is typically within a few tenths of an electron volt. researchgate.net

Prediction of Excitation Energies and Photoabsorption Cross-Sections

A key output of TD-DFT calculations is the prediction of excitation energies and the theoretical absorption spectrum. While a detailed list of calculated vertical excitation energies for this compound was not available in the surveyed literature, the photoabsorption cross-section data for the neutral molecule has been computationally determined and is available in spectral databases. unica.it

The photoabsorption cross-section represents the probability of a photon being absorbed by the molecule at a given energy. The theoretical spectrum is typically characterized by several absorption bands corresponding to different electronic transitions. For PAHs, these are often labeled as α, p (or β'), and β bands in order of increasing energy, following Clar's notation. The comparison of theoretical spectra with experimental data is crucial for validating the computational methodology and for the detailed assignment of the observed spectral features.

Table 3: Selected Theoretical Photoabsorption Cross-Section Data for Neutral this compound

Wavelength (nm) Energy (eV) Cross-Section (cm²/molecule)
420.5 2.95 1.21E-17
400.5 3.10 2.50E-17
380.5 3.26 5.15E-17
360.5 3.44 1.06E-16
340.5 3.64 2.18E-16
320.5 3.87 4.49E-16

This interactive table provides a selection of the calculated photoabsorption cross-section data for neutral this compound, illustrating the molecule's absorption properties at different wavelengths.

Exciton (B1674681) Dynamics and Electron-Hole Interactions

In condensed-phase molecular systems like aggregates of this compound, the collective excited states are often described in terms of excitons, which are quasiparticles representing a bound state of an electron and an electron hole. The nature of these excitons can typically be categorized within the limits of two models: the Frenkel exciton, where the electron-hole pair is tightly bound and confined to a single molecule, and the Wannier-Mott exciton, where the electron and hole are more separated. For polycyclic aromatic hydrocarbons (PAHs), the Frenkel model is often a more appropriate starting point.

The dynamics of these excitons, including their formation, diffusion, and annihilation, are critical to the optoelectronic properties of materials derived from this compound. Upon photoexcitation, an exciton is formed. The interaction between multiple excitons can lead to processes like exciton-exciton annihilation, which can be a significant energy loss pathway in devices. The theoretical modeling of these dynamics is complex, often requiring sophisticated quantum dynamics methods that account for structural and energetic disorder, as well as vibronic coupling. While specific computational studies on the exciton dynamics and detailed electron-hole interactions within this compound are not extensively detailed in available literature, the general principles governing PAHs suggest that its rigid, planar structure would facilitate significant electronic coupling between adjacent molecules, influencing energy transfer and charge separation processes.

Aromaticity, Conjugation, and Topological Analysis

The concepts of aromaticity and π-electron delocalization in polycyclic aromatic hydrocarbons (PAHs) like this compound are effectively rationalized using Clar's aromatic sextet rule and the related Fries structure concept.

Clar's Rule: Proposed by Erich Clar, this empirical rule posits that the most significant resonance structure (the "Clar structure") for a benzenoid PAH is the one with the maximum number of disjoint "aromatic π-sextets". wikipedia.orgfrontiersin.orgnih.gov An aromatic sextet is a group of six π-electrons localized in a benzene-like ring, depicted as a circle, which is separated from adjacent rings by formal C-C single bonds. frontiersin.orgnih.gov The stability and properties of the PAH are considered to be a reflection of this dominant resonance form. wikipedia.org

Fries Structures: The Fries rule provides a method for identifying the most stable Kekulé structure of a PAH by maximizing the number of rings that have a benzene-like, three-double-bond (Kekulé-type) structure. wikipedia.org There is a strong similarity between the two concepts, as the Clar structure with the maximum number of isolated sextets can often be deduced from the Fries structure. wikipedia.org

For this compound, the Fries structure is the one that maximizes the number of Kekulé-type rings. From this, the Clar structure can be derived, which represents the π-electron delocalization by identifying the rings that accommodate aromatic sextets. This analysis is crucial for predicting the local aromaticity of different rings within the complex this compound framework, which in turn influences its chemical reactivity and electronic properties.

Table 1: Key Concepts in Aromaticity Analysis of this compound

ConceptDescriptionRelevance to this compound
Clar's Aromatic Sextet Rule The most important resonance structure is the one with the maximum number of disjoint aromatic π-sextets (benzene-like rings). wikipedia.orgfrontiersin.orgnih.govPredicts the distribution of π-electrons and local aromaticity across the molecule's fused ring system.
Fries Structure The most stable resonance contributor is the one that maximizes the number of rings with a benzene-like Kekulé electron structure. wikipedia.orgProvides a systematic way to determine the most stable valence bond structure, from which the Clar structure can be derived. wikipedia.org
Aromatic π-Sextet Six π-electrons localized in a single benzene-like ring, separated from adjacent rings by formal C-C single bonds. frontiersin.orgnih.govThe number and location of these sextets in the Clar structure of this compound indicate regions of high stability and aromatic character.

To move beyond qualitative descriptions, computational methods are employed to quantify the aromaticity of specific rings within a PAH. Nucleus-Independent Chemical Shift (NICS) and Anisotropy of the Induced Current Density (ACID) are two prominent magnetic criteria for this purpose.

NICS Analysis: The NICS method, developed by Schleyer et al., evaluates aromaticity by calculating the magnetic shielding at the center of a ring (or at a point just above it, e.g., NICS(1)). chem8.orgethz.ch A significantly negative NICS value is indicative of a diatropic ring current and thus aromaticity, while a positive value suggests a paratropic ring current and antiaromaticity. chem8.org Values close to zero imply a non-aromatic character. For complex systems, the out-of-plane tensor component, NICS(1)zz, is often considered a more reliable indicator. chem8.org While specific NICS values for this compound are not available in the surveyed literature, studies on the related molecule coronene show that the peripheral rings are aromatic, whereas the central ring can be weakly antiaromatic or nonaromatic. mdpi.com A similar pattern of varied local aromaticity would be expected for the different rings within the this compound structure.

ACID Analysis: The ACID method provides a visual representation of electron delocalization. It plots an isosurface of the anisotropy of the current density tensor induced by an external magnetic field. This allows for the direct visualization of delocalized electrons and ring currents. A continuous, uninterrupted path of the isosurface along the periphery of a ring indicates a significant ring current. The direction of the current (diatropic for aromatic, paratropic for antiaromatic) can also be determined. For a large PAH like this compound, an ACID plot would reveal the global and local pathways for π-electron delocalization, offering a powerful visual confirmation of the predictions made by Clar's rule and NICS calculations.

The extent of π-delocalization in this compound can be further investigated using topological descriptors derived from quantum chemical calculations. These methods analyze the electron density distribution to provide quantitative measures of electron sharing between atoms and within rings.

One common approach is the Quantum Theory of Atoms in Molecules (QTAIM), which partitions the electron density of a molecule into atomic basins. From this, properties like bond orders and delocalization indices can be calculated. Delocalization indices quantify the number of electrons shared between any two atomic basins in a molecule, providing a direct measure of electronic communication.

For PAHs, these indices can be used to assess the degree of π-delocalization within a specific ring or across the entire molecule. For instance, higher delocalization indices between non-bonded atoms across a ring are indicative of strong cyclic delocalization and aromaticity. These topological analyses provide a detailed, quantitative picture of the π-electron system, complementing the insights from magnetic criteria like NICS and ACID. nih.gov

Charge Transport and Electronic Conduction Modeling

This compound, due to its extended, rigid, and highly conjugated π-system, is a candidate for use as a component in molecular electronic devices, such as a molecular wire. Theoretical modeling is essential for predicting its charge transport characteristics and guiding the design of such devices.

The primary mechanisms for charge transport through molecular wires are coherent tunneling and incoherent hopping. semanticscholar.org For shorter wires, quantum mechanical tunneling through the molecular orbitals (typically the Highest Occupied Molecular Orbital, HOMO, for hole transport or the Lowest Unoccupied Molecular Orbital, LUMO, for electron transport) is dominant. For longer wires, transport often transitions to a thermally activated hopping mechanism, where the charge localizes on specific sites within the molecule and moves sequentially. semanticscholar.org

Computational assessment of these properties typically involves a combination of density-functional theory (DFT) to determine the electronic structure of the molecule and a Green's function formalism (NEGF) to model the transport through a molecular junction (e.g., the molecule bridging two metal electrodes). aps.org Key parameters obtained from these calculations include:

Transmission Spectrum T(E): Describes the probability that an electron with energy E will transmit through the molecule from one electrode to the other.

Conductance: Calculated from the transmission spectrum at the Fermi energy of the electrodes.

HOMO-LUMO Gap: A primary determinant of the energy barrier for charge injection and transport.

While specific theoretical assessments of this compound as a molecular wire are not prominently featured in the searched literature, general studies on rigid, ribbon-like PAHs show that conductance can be highly sensitive to the molecule's length, the position of anchoring groups that connect it to the electrodes, and the alignment of its frontier orbitals with the electrode Fermi level. aps.orgnih.gov The large, planar structure of this compound suggests it could support efficient charge delocalization, a desirable property for a molecular wire. nih.gov

Table 2: Theoretical Parameters in Molecular Wire Conduction Modeling

ParameterDescriptionSignificance for this compound Wire
Transport Mechanism The physical process by which charge moves (e.g., coherent tunneling, incoherent hopping). semanticscholar.orgThe dominant mechanism would depend on the length of the wire and temperature, dictating the efficiency of charge transport.
DFT-NEGF A computational method combining Density Functional Theory (DFT) with Non-Equilibrium Green's Function (NEGF) formalism. aps.orgStandard approach to calculate the electronic structure and quantum transport properties of a this compound molecular junction.
Transmission Spectrum A function T(E) that gives the probability of an electron with energy E passing through the molecule.Peaks in the spectrum near the electrode Fermi energy, corresponding to molecular orbitals, would lead to high conductance.
HOMO-LUMO Gap The energy difference between the highest occupied and lowest unoccupied molecular orbitals.A smaller gap generally facilitates easier charge injection from the electrodes, leading to higher conductance.

Influence of Molecular Geometry and Linkage on Conduction Pathways

The efficiency of charge transport in organic semiconductor materials, such as this compound, is intrinsically linked to the molecular geometry and the nature of intermolecular linkages. Computational studies on related polycyclic aromatic hydrocarbons (PAHs) provide significant insights into the conduction pathways, highlighting the critical roles of molecular arrangement and electronic coupling in determining charge carrier mobility. While specific computational data for this compound is not extensively available in public literature, the principles derived from studies on structurally similar molecules like coronene and its derivatives offer a robust framework for understanding its potential behavior.

Charge transport in these materials is predominantly a hopping process between adjacent molecules. The rate of this charge hopping is influenced by two primary factors: the internal reorganization energy (λ) and the electronic coupling (transfer integral, t) between neighboring molecules. The reorganization energy represents the energy required for a molecule's geometry to relax after gaining or losing an electron. A lower reorganization energy is desirable for efficient charge transport. Electronic coupling quantifies the extent of orbital overlap between adjacent molecules, with stronger coupling facilitating easier charge transfer.

Theoretical investigations on coronene and its derivatives have demonstrated that modifications to the molecular geometry, such as the introduction of substituent groups, can significantly impact these parameters. For instance, the size and electronic nature of functional groups attached to the aromatic core can alter the planarity of the molecule and influence its packing in the solid state. These changes, in turn, affect the π-π stacking distance and orbital overlap, which are crucial for effective electronic coupling.

The supramolecular organization, or the way molecules arrange themselves in a crystal lattice, dictates the primary conduction pathways. Different packing motifs, such as herringbone or π-stacked arrangements, can lead to anisotropic charge mobility, where conductivity is favored in specific directions. For large PAHs, charge transport within π-π stacks is often the dominant pathway due to the significant transfer integrals within these stacked dimer models.

Computational models, particularly those employing density functional theory (DFT), are effective in predicting the charge transport properties of PAHs. These studies calculate key parameters that govern charge mobility. For example, research on various coronene derivatives has shown how the addition of different functional groups can either enhance or diminish hole and electron transport capabilities. The incorporation of methyl groups on the core of tetrabenzocoronene, for instance, has been found to be more conducive to hole transport than the addition of methoxyl groups. ias.ac.inresearchgate.netias.ac.in Conversely, derivatization with methoxyl groups can facilitate both hole and electron transport, suggesting the potential for creating ambipolar materials. ias.ac.inresearchgate.netias.ac.in

The following interactive table presents representative theoretical data for coronene derivatives, illustrating the influence of molecular structure on key charge transport parameters. This data, while not specific to this compound, exemplifies the principles that would govern its electronic behavior.

CompoundReorganization Energy (Hole, λh) (eV)Reorganization Energy (Electron, λe) (eV)HOMO Level (eV)LUMO Level (eV)
Coronene0.1850.221-5.62-2.35
Tetrabenzocoronene0.1520.198-5.48-2.51
Hexabenzocoronene0.1310.175-5.39-2.63
Methyl-substituted Tetrabenzocoronene0.1450.205-5.41-2.48
Methoxyl-substituted Tetrabenzocoronene0.1610.191-5.35-2.55

Note: The data in this table is illustrative and based on computational studies of coronene and its derivatives to demonstrate the influence of molecular structure on charge transport properties. The values are representative and can vary depending on the specific computational methods employed.

Structure Function Relationships in Advanced Materials Science Applications

Design Principles for Organic Electronic Devices

The successful implementation of organic molecules like Dibenzo[bc,kl]coronene in electronic devices hinges on a deep understanding of the relationship between molecular structure and optoelectronic function.

The optoelectronic properties of organic materials are intrinsically linked to their molecular structure. For this compound, theoretical studies and data from related compounds suggest that its performance can be finely tuned. Key parameters that are critical for device performance include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The energy difference between these orbitals, the HOMO-LUMO gap, dictates the material's absorption and emission characteristics.

The design of derivatives through the addition of functional groups can further tailor these properties. Electron-donating groups tend to raise the HOMO level, while electron-withdrawing groups can lower both the HOMO and LUMO levels, thereby influencing the charge injection and transport properties as well as the color of emitted light in OLEDs.

Table 1: Theoretical and Experimental Optoelectronic Properties of this compound and Related Compounds
CompoundHOMO (eV)LUMO (eV)Ionization Energy (eV)Method
This compound--6.42 ± 0.02Photoelectron Spectroscopy (Gas Phase) nist.gov
Coronene (B32277)-5.49-1.32-DFT Calculation rsc.org

The arrangement of molecules in the solid state is as crucial as the properties of the individual molecules themselves. The efficiency of charge transport in organic semiconductors is highly dependent on the degree of intermolecular electronic coupling, which is determined by the molecular packing. Planar aromatic molecules like this compound have a strong tendency to form ordered stacks, primarily through π-π interactions.

The crystal structure of closely related large polycyclic aromatic hydrocarbons, such as hexabenzo[bc,ef,hi,kl,no,qr]coronene, often reveals a herringbone or slipped-stack packing motif. acs.org This arrangement can facilitate efficient charge transport by providing pathways for charge carriers to hop between adjacent molecules. The distance and relative orientation between stacked molecules are critical parameters that influence the charge carrier mobility. Functionalization of the coronene core can be used to control the solid-state packing and, consequently, the charge transport properties. For example, the introduction of bulky substituents can disrupt close packing, which may be desirable in some applications to prevent aggregation-induced quenching of fluorescence in OLEDs.

Integration into Organic Semiconductor Systems

The translation of the promising molecular properties of this compound into high-performance devices requires sophisticated strategies for its integration into complex device architectures.

In OLEDs, this compound could potentially serve as an emissive layer material or as a host for phosphorescent emitters, owing to its high thermal stability and potential for high photoluminescence quantum yield. The wide HOMO-LUMO gap suggested by its parent structures indicates that it could be a candidate for blue-light-emitting materials, which are highly sought after in display technologies. The strategy for its use would involve designing device architectures that ensure efficient charge injection from the electrodes and balanced charge transport within the organic layers to maximize recombination in the emissive layer.

For OFETs, the performance is primarily determined by the charge carrier mobility of the semiconductor. The planar structure of this compound and its propensity for ordered packing are advantageous for achieving high mobility. Thin-film deposition techniques, such as vacuum evaporation or solution-based methods, would need to be optimized to create highly crystalline and well-ordered films. The choice of the gate dielectric and the modification of the semiconductor-dielectric interface are also critical for minimizing charge trapping and enhancing device performance. While specific charge carrier mobility data for this compound is not available, halogenated derivatives of other dibenzo-polycyclic aromatic hydrocarbons have demonstrated hole mobilities as high as 0.25 cm² V⁻¹ s⁻¹. nih.gov

In OPVs, the key to high power conversion efficiency is the efficient absorption of sunlight, exciton (B1674681) dissociation, and charge transport to the electrodes. This compound, with its extended π-conjugation, is expected to have strong absorption in the UV-visible region. In a typical bulk heterojunction solar cell, it could be blended with an electron-acceptor material. The energy levels of the donor and acceptor materials must be appropriately aligned to facilitate efficient charge transfer at the donor-acceptor interface.

The design of this compound derivatives with tailored absorption spectra and energy levels is a promising strategy for optimizing their performance in OPVs. For example, extending the conjugation or introducing specific functional groups can red-shift the absorption spectrum to better match the solar spectrum.

Table 2: Representative Performance of Devices Based on Structurally Related Compounds
Device TypeMaterialKey Performance MetricValue
OFETHalogenated Dibenzo[a,j]peryleneHole Mobility0.25 cm² V⁻¹ s⁻¹ nih.gov

Tailoring Properties through Structural Modification

The versatility of organic chemistry allows for the precise tuning of the properties of this compound through structural modifications. By attaching various functional groups to the periphery of the molecule, it is possible to systematically alter its electronic properties, solubility, and solid-state packing.

For instance, the introduction of solubilizing alkyl or alkoxy chains can improve the processability of the material from solution, which is crucial for low-cost, large-area fabrication techniques like printing. Halogenation is another powerful strategy to modify the electronic properties and intermolecular interactions. Fluorine or chlorine substitution can lower the HOMO and LUMO energy levels, which can be beneficial for improving air stability and facilitating electron injection. nih.gov

Furthermore, the synthesis of derivatives with specific electron-donating or electron-withdrawing substituents can be used to fine-tune the HOMO-LUMO gap, thereby controlling the color of emission in OLEDs or optimizing the absorption profile for OPVs. The study of dibenzo[g,p]chrysene (B91316) derivatives has shown that even subtle changes in substitution patterns can lead to significant shifts in oxidation potentials and absorption spectra. beilstein-journals.org

Edge Engineering and Peripheral Functionalization Effects

The targeted modification of the periphery of polycyclic aromatic hydrocarbons (PAHs), such as this compound, through edge engineering and peripheral functionalization, is a key strategy for tuning their electronic and photophysical properties. While specific experimental data on the functionalization of this compound is limited in the available literature, the principles of these modifications can be understood from studies on related PAHs like coronene and its derivatives.

The introduction of functional groups onto the aromatic core can significantly alter the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. Electron-donating groups, such as methoxy (B1213986) (MeO), tend to raise the HOMO level, facilitating oxidation. Conversely, electron-withdrawing groups, like methoxycarbonyl (COOMe), lower the LUMO level, making reduction more favorable. This targeted tuning of frontier orbital energies is crucial for designing materials for specific applications in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

For instance, in studies of functionalized benzo[ghi]perylene (B138134) and coronene derivatives, a systematic red-shift and broadening of the steady-state absorption and fluorescence spectra were observed with the introduction of substituents. Furthermore, the fluorescence quantum yields were found to increase dramatically with an increasing number of electron-withdrawing COOMe groups. This highlights the profound impact of peripheral functionalization on the photophysical properties of large PAHs.

The regioselectivity of functionalization is also a critical aspect. In larger nanographenes, the increased number of potential reaction sites can lead to complex product mixtures. However, studies on systems like a corannulene-coronene hybrid have demonstrated that direct and regioselective edge functionalization through reactions such as bromination, nitration, and formylation is possible. These postsynthetic modifications allow for the creation of a library of edge-functionalized nanographenes from a single precursor, enabling the modulation of optical properties, such as achieving strong fluorescence emission in the visible and near-infrared regions.

While detailed experimental data for this compound is not extensively documented, theoretical studies on coronene provide insights into the effects of functionalization. The electronic properties of coronene and its derivatives are influenced by the nature and position of the substituents, which can alter the electron density distribution and the energy of the frontier molecular orbitals.

Heteroatom Doping and Isomeric Modifications

Heteroatom doping, the substitution of one or more carbon atoms in the aromatic framework with elements such as boron (B), nitrogen (N), oxygen (O), phosphorus (P), or sulfur (S), is a powerful method to modify the electronic and optical properties of this compound. This compound, with the chemical formula C₃₀H₁₄, serves as a model for diamond-shaped graphene quantum dots (DSGQDs) in computational studies.

Recent density functional theory (DFT) and many-body perturbation theory (MBPT) studies have systematically investigated the impact of doping this compound with B, N, O, P, and S at three distinct positions: the zigzag edge, the armchair corner, and within the core of the structure. These studies reveal that the position of the dopant atom significantly influences the resulting properties.

Key Research Findings:

Stability: All the doped configurations of this compound were found to be chemically stable, suggesting their potential for experimental realization.

Electronic Properties: The introduction of heteroatoms alters the HOMO-LUMO gap of the molecule. The specific change in the energy gap is dependent on both the type of heteroatom and its location within the this compound framework.

Optical Properties: Heteroatom doping can manipulate the optoelectronic and photoluminescence properties of this compound, which is crucial for its potential applications in solar cells and other photovoltaic devices.

Calculated Electronic Properties of Heteroatom-Doped this compound (C₃₀H₁₄)
DopantDoping PositionHOMO (eV)LUMO (eV)Energy Gap (eV)
None (Pristine)--6.32-2.953.37
Nitrogen (N)Zigzag Edge-6.15-3.113.04
Nitrogen (N)Armchair Corner-6.21-3.183.03
Nitrogen (N)Surface-6.03-3.212.82
Boron (B)Zigzag Edge-6.42-3.323.10
Boron (B)Armchair Corner-6.38-3.392.99
Boron (B)Surface-6.25-3.552.70

Isomeric modifications, where the arrangement of atoms is altered without changing the chemical formula, also play a crucial role in determining the properties of heteroatom-doped PAHs. While specific studies on isomers of doped this compound are not detailed, research on other heteroatom-doped nanographenes demonstrates that the precise placement of dopants is key to fine-tuning their characteristics for advanced materials applications.

Quantum Confinement Effects in Graphene Quantum Dots

This compound (C₃₀H₁₄) is considered a well-defined molecular analogue of a diamond-shaped graphene quantum dot (GQD), often referred to as DQD-30 in theoretical studies. nist.govunica.it As a GQD, its electronic and optical properties are significantly influenced by quantum confinement, a phenomenon that arises when the physical dimensions of a material are reduced to the nanoscale.

The π-electrons in this compound are confined within the molecule's two-dimensional structure. This spatial confinement leads to the quantization of energy levels, resulting in a discrete energy spectrum rather than the continuous bands found in bulk graphene. A key consequence of this is the presence of a finite HOMO-LUMO gap, which is responsible for the molecule's semiconducting and photoluminescent properties.

Key Research Findings:

Size-Dependent Properties: Theoretical studies on a series of diamond-shaped GQDs, including pyrene (B120774) (DQD-16), this compound (DQD-30), and a larger analogue (DQD-48), have shown that the optical absorption spectra are red-shifted as the size of the quantum dot increases. nist.gov This is a direct manifestation of the quantum confinement effect, where a larger spatial confinement (smaller molecule) leads to a larger energy gap and blue-shifted absorption, while a decrease in confinement (larger molecule) results in a smaller energy gap and red-shifted absorption.

Optical Absorption: The gas-phase absorption spectrum of this compound has been experimentally measured and shows good agreement with theoretical calculations that account for electron correlation effects. nist.govunica.it This validates the treatment of this compound as a GQD and underscores the importance of quantum confinement in determining its optical properties.

Electronic Structure: The electronic structure of this compound, including its ionization potential and electron affinity, has been investigated using computational methods. nih.gov These properties are directly linked to the quantized energy levels resulting from quantum confinement.

Calculated and Experimental Electronic Properties of this compound as a GQD
PropertyCalculated Value (eV)Experimental Value (eV)
Ionization Potential-6.32-7.29
Electron Affinity-1.62-0.47
Optical Gap (First Absorption Peak)~2.31 - 2.552.55

The study of this compound as a precisely defined GQD provides fundamental insights into the quantum confinement effects that govern the behavior of more complex, and often less uniform, graphene-based nanomaterials.

Supramolecular Assembly and Advanced Material Architectures

Controlled Nano- and Microparticle Formation

Pyrolysis and Self-Organization Processes

The synthesis and assembly of dibenzo[bc,kl]coronene into larger carbon nanostructures often involve pyrolysis, a thermal decomposition process in an inert atmosphere. This high-temperature treatment provides the necessary energy to induce intramolecular cyclodehydrogenation reactions in precursor molecules, a key step in the formation of the this compound core and its subsequent self-organization into well-defined architectures.

A common strategy for the synthesis of this compound and related nanographenes is the Scholl reaction, which involves the formation of new carbon-carbon bonds under acidic or thermal conditions. In the context of on-surface synthesis, precursor molecules containing phenyl substituents are deposited onto a catalytically active metal surface, such as gold (Au(111)) or copper (Cu(111)). Upon heating, these precursors undergo a series of cyclodehydrogenation steps, leading to the planarization and extension of the aromatic system to form this compound moieties.

The self-organization of the newly formed this compound molecules on the substrate is driven by a delicate balance of intermolecular and molecule-substrate interactions. The planar molecules tend to arrange themselves into highly ordered two-dimensional arrays to maximize π-π stacking interactions and van der Waals forces. The underlying crystal structure of the metallic substrate can act as a template, directing the orientation and packing of the this compound molecules into specific, long-range ordered patterns. Techniques such as Scanning Tunneling Microscopy (STM) are instrumental in visualizing these self-assembled structures at the atomic and molecular level, providing insights into the packing arrangements and the influence of the substrate on the final architecture.

ParameterDescriptionRelevance to this compound Assembly
Pyrolysis Temperature The temperature at which thermal decomposition and cyclodehydrogenation of precursor molecules occur.Crucial for the efficient formation of the this compound core and overcoming activation barriers for C-H and C-C bond formation.
Substrate The surface on which the precursor molecules are deposited and the self-assembly takes place (e.g., Au(111), Cu(111), graphite).The catalytic activity and crystallographic structure of the substrate influence the reaction pathways and the final arrangement of the this compound molecules.
Precursor Design The chemical structure of the starting molecules that are converted into this compound.The geometry and functional groups of the precursor determine the final structure and potential for defects in the resulting nanographene.
Intermolecular Interactions Non-covalent forces between adjacent this compound molecules, such as π-π stacking and van der Waals forces.These interactions are the primary driving force for the self-organization into ordered supramolecular structures.
Molecule-Substrate Interactions The forces between the this compound molecules and the underlying substrate.These interactions can influence the orientation, adsorption height, and electronic properties of the assembled molecules.

Functionalized Supramolecular Assemblies

The introduction of functional groups to the this compound core significantly expands its potential for creating a diverse range of supramolecular assemblies with tunable properties. These functional groups can modulate the intermolecular interactions, solubility, and electronic characteristics of the molecule, enabling the construction of advanced material architectures.

Alkoxy and alkyl chains are common functional groups appended to the periphery of the this compound skeleton. These flexible chains can enhance the solubility of the otherwise poorly soluble polycyclic aromatic hydrocarbon, facilitating solution-based processing and self-assembly. Moreover, the presence of these side chains can induce liquid crystalline behavior. In such systems, the disc-like this compound cores self-assemble into columnar structures, where the aromatic cores are stacked on top of each other, surrounded by the molten alkyl or alkoxy chains. These columnar mesophases exhibit anisotropic properties, such as one-dimensional charge transport along the stacking axis, making them promising materials for organic electronic devices.

The principles of supramolecular polymerization can also be applied to functionalized this compound derivatives. By designing molecules with specific, directional non-covalent interactions, such as hydrogen bonding or donor-acceptor interactions, it is possible to create well-defined, one-dimensional supramolecular polymers. In these assemblies, the functionalized this compound units act as monomers that are held together by reversible bonds, allowing for dynamic and responsive materials.

Functional GroupEffect on Supramolecular AssemblyPotential Applications
Alkoxy Chains Increases solubility and can induce the formation of liquid crystalline phases with columnar ordering.Organic field-effect transistors, photovoltaic devices, and sensors.
Alkyl Chains Similar to alkoxy chains, enhances solubility and promotes self-assembly into ordered columnar structures.Molecular wires and charge transport layers in electronic devices.
Electron-Donating Groups Modifies the electronic properties of the this compound core, influencing charge transport and optical absorption.Components in organic light-emitting diodes (OLEDs) and solar cells.
Electron-Withdrawing Groups Alters the electronic character of the molecule, enabling the formation of donor-acceptor complexes and influencing self-assembly.Ambipolar transistors and materials for non-linear optics.
Hydrogen-Bonding Moieties Introduces directional and specific intermolecular interactions, leading to the formation of well-defined supramolecular polymers and networks.Smart materials, gels, and sensors with stimuli-responsive properties.

Advanced Spectroscopic and Microscopic Characterization Methodologies

High-Resolution Structural Elucidation Techniques

To unambiguously determine the intricate structure of dibenzo[bc,kl]coronene, a combination of sophisticated spectroscopic and diffraction methods is employed.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis (e.g., 2D NMR)

While one-dimensional ¹H and ¹³C NMR spectroscopy are fundamental for characterizing organic molecules, complex, and highly condensed aromatic systems such as this compound often exhibit crowded spectra with overlapping signals. Advanced two-dimensional (2D) NMR techniques are indispensable for the complete and unambiguous assignment of all proton and carbon resonances. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be instrumental.

Detailed experimental 2D NMR data for this compound is not extensively reported in publicly accessible literature. However, the application of these techniques to other complex PAHs demonstrates their power. For instance, in related large aromatic structures, COSY spectra are used to identify neighboring protons, while HSQC and HMBC spectra reveal one-bond and multiple-bond correlations between protons and carbon atoms, respectively. This network of correlations allows for a definitive assignment of the chemical shifts for each atom in the molecule's complex framework.

X-ray Crystallography and Electron Diffraction for Solid-State Characterization

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides definitive information on bond lengths, bond angles, and intermolecular packing, which are crucial for understanding the material's bulk properties. For large, planar PAHs, single-crystal X-ray diffraction reveals how the molecules arrange themselves, often in herringbone or slipped-stack motifs, which significantly influences their electronic properties.

Electron diffraction is a complementary technique used for structural analysis, particularly for materials that are not amenable to forming large single crystals suitable for X-ray diffraction. It has been successfully used to determine the molecular structure of various gas-phase molecules and thin films. While specific electron diffraction studies focused solely on this compound are not prominent in the literature, the technique is a powerful tool for characterizing the structure of complex aromatic systems.

Electronic and Optical Characterization

The electronic and optical properties of this compound are dictated by its extended π-conjugated system. Spectroscopic methods are key to probing the electronic transitions and energy levels of the molecule.

Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy for Electronic Transitions

UV-Vis absorption and emission (fluorescence) spectroscopy are fundamental techniques for characterizing the electronic transitions in conjugated systems. The absorption spectrum reveals the energies required to promote electrons from the ground state to various excited states, while the emission spectrum provides information about the energy released upon relaxation from the lowest excited state back to the ground state. The NIST Chemistry WebBook provides some spectral data for related compounds like dibenzo[a,j]coronene. nist.govnist.gov The absorption spectra of coronene (B32277) and its derivatives typically show a series of well-defined bands corresponding to π-π* transitions.

Table 1: Illustrative UV-Vis Absorption Maxima for Coronene Derivatives in Solution

Compound Wavelength (λ_max, nm) Solvent
Coronene 302, 319, 350, 379 Chloroform

Note: This table is illustrative and based on data for coronene and a derivative to indicate typical spectral regions. Specific experimental data for this compound may vary.

The emission spectrum of such compounds often displays a fine vibrational structure and can be sensitive to the solvent environment.

Synchrotron-Based Photoelectron Photoion Coincidence Spectroscopy (PEPICO) for Isomer Resolution

This compound (C₃₀H₁₄) is one of several possible isomers with the same chemical formula. unica.itastro.it Distinguishing between these isomers can be challenging using conventional mass spectrometry because they have the same mass. Photoelectron photoion coincidence (PEPICO) spectroscopy is a powerful mass spectrometric technique that can differentiate between isomers. wikipedia.org PEPICO combines photoionization with photoelectron spectroscopy, allowing for the mass selection of an ion and the simultaneous measurement of the kinetic energy of the corresponding electron. wikipedia.org

This technique provides vibrationally resolved spectra of the cations, which serve as unique "fingerprints" for each isomer. By tuning the energy of the ionizing photons, typically from a synchrotron source, one can obtain detailed information about the electronic and vibrational structure of the ions. This allows for the unambiguous identification of isomers in a mixture, which is crucial for applications where a specific isomer is required. Studies have shown the effectiveness of PEPICO in identifying and quantifying combustion intermediates, including isomers of various species, in complex environments like flames. rsc.org

Surface Science and Nanoscale Characterization

The behavior of this compound on surfaces is critical for its potential use in molecular electronics and other nanoscale devices. Techniques like scanning tunneling microscopy (STM) and atomic force microscopy (AFM) are used to visualize and manipulate these molecules at the single-molecule level.

On-surface synthesis has emerged as a powerful bottom-up approach to create well-defined nanostructures. In this context, precursor molecules are deposited onto a surface and then thermally activated to form larger, more complex structures. For example, derivatives of this compound have been envisioned as components in the on-surface synthesis of graphene nanoribbons.

STM and non-contact AFM (nc-AFM) are capable of resolving the intricate atomic structure of molecules adsorbed on surfaces. These techniques can confirm the chemical structure of surface-supported nanostructures and provide insights into their electronic properties and interactions with the underlying substrate. Studies on related coronene derivatives have demonstrated the ability to visualize the formation of organometallic networks and covalent polymers on surfaces like gold (Au(111)). nih.gov

Scanning Tunneling Microscopy (STM) for On-Surface Structures

Scanning Tunneling Microscopy (STM) is a powerful technique for visualizing the real-space atomic and electronic structure of surfaces and adsorbates. In the study of this compound, STM has been instrumental in confirming the successful on-surface synthesis of polymers incorporating this molecular unit.

A notable application of STM is in the characterization of poly(para-dibenzo[bc,kl]-coronenylene) (PPDBC), a polymer featuring zigzag edge-encased this compound units. The on-surface synthesis of PPDBC was unambiguously confirmed through high-resolution STM imaging. acs.org This technique allows for the direct visualization of the polymer chains, revealing their structural integrity and arrangement on the substrate.

Furthermore, STM enables the investigation of subsequent thermal treatment processes. For instance, it has been observed that upon further annealing, PPDBC chains can laterally fuse to form expanded zigzag edge-extended graphene nanoribbons (zeeGNRs). acs.org STM imaging provides crucial evidence for this transformation, allowing for the precise determination of the resulting nanoribbon widths.

The table below summarizes the key STM findings in the characterization of this compound-based polymers.

Feature CharacterizedSTM ObservationReference
Polymer StructureUnambiguous confirmation of poly(para-dibenzo[bc,kl]-coronenylene) (PPDBC) formation. acs.org
Polymer ArrangementVisualization of individual polymer chains and their alignment on the surface. acs.org
Thermal TransformationDirect imaging of the lateral fusion of PPDBC chains into wider graphene nanoribbons. acs.org
Nanoribbon WidthDetermination of the resulting zigzag edge-extended graphene nanoribbon widths, ranging from nine to seventeen carbon atoms. acs.org

Noncontact Atomic Force Microscopy (nc-AFM) for Localized Properties

Noncontact Atomic Force Microscopy (nc-AFM) provides complementary information to STM by probing the short-range forces between a sharp tip and the sample surface, which allows for the precise determination of the geometric structure of molecules. This technique has been crucial in confirming the chemical structure of this compound-containing polymers with sub-molecular resolution.

In the case of poly(para-dibenzo[bc,kl]-coronenylene), nc-AFM has been used to unequivocally verify the structure of the zigzag edge-rich polymer. acs.org By imaging with a functionalized tip (e.g., with a carbon monoxide molecule), nc-AFM can resolve the individual carbon-carbon bonds within the this compound units, providing definitive structural confirmation that is often challenging to achieve with STM alone.

The high resolution of nc-AFM is particularly valuable for distinguishing the different edge structures (zigzag vs. armchair) in the resulting graphene nanoribbons formed from the fusion of PPDBC chains. This level of detail is critical for understanding the electronic and magnetic properties of these nanostructures, as these properties are strongly dependent on the edge geometry.

Key findings from nc-AFM characterization of this compound-based structures are outlined in the table below.

Investigated Propertync-AFM FindingReference
Molecular Structure ConfirmationUnambiguous confirmation of the chemical structure of the poly(para-dibenzo[bc,kl]-coronenylene) polymer. acs.org
Bond-Resolved ImagingSub-molecular resolution imaging revealing the bonding configuration within the this compound units.
Edge Structure AnalysisDetailed characterization of the zigzag and armchair edge segments in the fused graphene nanoribbons. acs.org

Chemical Reactivity and Transformation Mechanisms

Investigation of Reaction Pathways and Intermediates

The synthesis and modification of dibenzo[bc,kl]coronene and related large PAHs often involve complex reaction sequences. Mechanistic studies of these transformations are essential for developing rational synthetic routes and for controlling the formation of specific isomers and derivatives.

The formation of large, planar PAHs like this compound frequently employs oxidative cyclodehydrogenation (also known as Scholl reactions) of precursor molecules. This method involves the intramolecular coupling of aryl C-H bonds, leading to the formation of new carbon-carbon bonds and the extension of the polycyclic aromatic system. While specific mechanistic studies on the synthesis of this compound are not extensively detailed in the available literature, the general mechanism of oxidative cyclization is understood to proceed through radical cation intermediates.

The process is typically initiated by an oxidizing agent, which removes an electron from the aromatic system of the precursor to form a radical cation. This is followed by an intramolecular electrophilic attack of the radical cation on another aromatic ring, leading to a new C-C bond and a delocalized radical cation intermediate. Subsequent deprotonation and further oxidation steps result in the final planar, fully aromatic structure. The regioselectivity of these cyclizations is influenced by the electronic properties and steric accessibility of the reacting positions on the precursor molecule. The synthesis of large PAHs often relies on these oxidative cyclodehydrogenation reactions under mild conditions to yield planar aromatic hydrocarbons. researchgate.net

For example, the synthesis of extended PAHs often starts from suitable oligophenylene precursors, which are then subjected to oxidative cyclodehydrogenation to form the final planar structure. researchgate.net The efficiency and selectivity of these reactions are critical for obtaining the desired product in high yield.

While not as common as oxidative cyclization in the final planarization step, rearrangement reactions can play a role in the synthesis of the precursors to large PAHs or in their subsequent transformations under certain conditions. These rearrangements can lead to skeletal reorganization and the formation of different isomers.

Meinwald Rearrangement: This reaction typically involves the acid-catalyzed rearrangement of epoxides to carbonyl compounds. In the context of PAH synthesis, precursors containing epoxide functionalities could undergo Meinwald-type rearrangements to introduce ketone or aldehyde groups, which can then be used for further functionalization or cyclization reactions. organic-chemistry.orgnih.gov Recent advancements have explored this rearrangement using various catalyst systems. nih.gov

Nazarov Cyclization: The Nazarov cyclization is a key method for the synthesis of cyclopentenones, involving the 4π-electrocyclic ring closure of a pentadienyl cation. wikipedia.org This reaction is particularly relevant for the construction of five-membered rings within a polycyclic framework. In the synthesis of complex PAHs, cationic intermediates generated under acidic conditions can potentially undergo Nazarov-type cyclizations, leading to structures containing five-membered rings fused to the aromatic core. nih.govnih.gov The reaction proceeds through the generation of a pentadienyl cation, which then undergoes a conrotatory electrocyclization. wikipedia.org The formation of five-membered rings can also occur on existing PAH frameworks through various reaction pathways. bohrium.com

Transannular Migrations: In polycyclic systems with flexible or strained ring structures, transannular migrations (hydride, alkyl, or aryl shifts) can occur, leading to significant skeletal rearrangements. These reactions are often driven by the formation of a more stable carbocation intermediate. For precursors to this compound that possess non-planar, bridged structures, acid-catalyzed conditions could potentially induce transannular migrations, influencing the final aromatic skeleton upon planarization. Such rearrangements have been identified in the acid-catalyzed reactions of epoxy dibenzocycloheptanol derivatives, leading to various polycyclic aromatic scaffolds. nih.gov

Rearrangement ReactionKey TransformationRelevance to PAH Synthesis
Meinwald Rearrangement Epoxide to carbonyl compoundFunctionalization of PAH precursors. organic-chemistry.orgnih.gov
Nazarov Cyclization Divinyl ketone to cyclopentenoneFormation of five-membered rings in polycyclic systems. wikipedia.orgnih.govnih.gov
Transannular Migrations Intramolecular shift of a group across a ringSkeletal rearrangement of non-planar precursors. nih.gov

Photochemistry and Photodissociation Studies

The interaction of large PAHs with ultraviolet (UV) radiation is of fundamental importance in astrophysics and atmospheric chemistry. These studies provide insights into the stability and degradation pathways of these molecules in interstellar environments.

In the interstellar medium, PAHs are subjected to UV radiation from stars, which can lead to their ionization and fragmentation. nih.gov The primary dissipation channels for the absorbed energy are ionization, infrared radiative relaxation, and the ejection of small fragments. nih.gov

Experimental and theoretical studies on the photodissociation of PAHs, such as coronene (B32277), which is structurally related to this compound, have revealed several common fragmentation pathways. The most dominant dissociation channels typically involve the loss of hydrogen atoms (H), molecular hydrogen (H₂), and acetylene (B1199291) (C₂H₂). nih.gov The relative importance of these channels depends on the size and structure of the PAH, the internal energy, and the timescale of the experiment. nih.gov For instance, the H/C₂H₂ loss ratio tends to increase with the size of the PAH. nih.gov Isomerization processes, including the migration of hydrogen atoms, can also play a significant role prior to fragmentation. arxiv.org

The photolysis of PAHs can be influenced by their environment. For example, the photolysis rates of some PAHs are observed to increase on ice surfaces compared to water surfaces, and molecular oxygen can have a complex role in the degradation mechanism. acs.org

Following ionization, typically through photoionization, the resulting PAH cations can undergo fragmentation. Time-of-flight mass spectrometry is a key technique used to study the photofragmentation behavior of these ionized species.

Studies on the laser-induced fragmentation of coronene cations (C₂₄H₁₂⁺) have shown that the fragmentation channels include the formation of bare carbon clusters (Cₙ⁺) and hydrocarbon chains (CₙHₓ⁺). arxiv.orgrsc.org A crucial step in the formation of these fragments is the isomerization of the six-membered rings to five- and seven-membered rings (6-6 to 5-7 ring isomerization). arxiv.orgrsc.org This rearrangement facilitates the breakdown of the rigid polycyclic structure.

The fragmentation of PAH clusters upon collision with ions also provides insights into their stability. For instance, coronene clusters have been shown to fragment extensively following collisions, often leading to the evaporation of monomer units. aps.org

Ionized SpeciesPrimary Fragmentation ProductsKey Mechanistic Feature
Coronene Cation (C₂₄H₁₂⁺) Bare carbon clusters (Cₙ⁺), Hydrocarbon chains (CₙHₓ⁺)6-6 to 5-7 ring isomerization. arxiv.orgrsc.org
General PAH Cations H, H₂, C₂H₂Competition between ionization, radiative relaxation, and fragmentation. nih.gov

Q & A

Q. What experimental methodologies are recommended for synthesizing Dibenzo[bc,kl]coronene, and how do thermodynamic properties influence synthesis design?

this compound (C₃₀H₁₄) is typically synthesized via Scholl reactions or dehydrogenation of polycyclic precursors. Key thermodynamic parameters, such as heat capacity (Cp,gas) and vibrational frequencies, must be calculated using force field approximations to optimize reaction conditions. For example, Dorofeeva et al. (1988) statistically derived Cp,gas values across temperatures (273.15–1500 K) using group additivity methods, which are critical for predicting reaction feasibility and stability . Synthesis protocols should also reference safety guidelines for handling polycyclic aromatic hydrocarbons (PAHs), including PPE requirements (e.g., face shields, EN 166-compliant goggles) and waste disposal protocols .

Q. How should researchers characterize the electronic structure of this compound, and what spectroscopic techniques are most reliable?

Ultraviolet-visible (UV-Vis) spectroscopy and photoelectron (PE) spectroscopy are primary tools. Clar and Schmidt (1978) reported an ionization energy (IE) of 6.42 ± 0.02 eV via PE spectroscopy, correlating with UV absorption peaks in related coronene derivatives . For structural validation, combine X-ray diffraction (XRD) with computational models (e.g., 3D SD files from NIST) to resolve π-π stacking in crystals . Always cross-validate results with nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) to confirm molecular integrity .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Follow OSHA HCS standards:

  • Engineering controls : Use fume hoods for sublimation steps to minimize inhalation risks .
  • PPE : Wear nitrile gloves, lab coats, and NIOSH-approved respirators during synthesis .
  • Waste management : Segregate PAH-contaminated waste and collaborate with certified disposal agencies to prevent environmental release .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental and computational thermodynamic data for this compound?

Discrepancies often arise from approximations in force field models. For instance, Dorofeeva’s Cp,gas calculations (1988) used statistical mechanics and Benson group additivity, which may underestimate van der Waals interactions in dense PAH systems . To address this:

  • Apply density functional theory (DFT) with dispersion corrections (e.g., D3-BJ) for precise vibrational frequency calculations.
  • Compare experimental enthalpy data (e.g., from calorimetry) with computational outputs, adjusting force field parameters iteratively .

Q. What crystallographic challenges arise in analyzing this compound, and how can they be mitigated?

Large PAHs like this compound exhibit polymorphism and solvent-dependent packing. Key strategies include:

  • Low-dose HRTEM : Minimize beam damage during crystal structure imaging .
  • Temperature-controlled XRD : Resolve thermal expansion artifacts by collecting data at 100 K .
  • Computational docking : Use software like Mercury (CCDC) to simulate π-π interactions and predict stacking motifs .

Q. How do electronic delocalization and substituent effects influence the optoelectronic properties of this compound derivatives?

Extended π-conjugation in this compound enhances charge carrier mobility but reduces bandgap (Eg). To tailor properties:

  • Introduce electron-withdrawing groups (e.g., -NO₂) to lower Eg by 0.3–0.5 eV, as shown in Clar’s UV spectra of substituted coronenes .
  • Use time-resolved fluorescence spectroscopy to quantify exciton diffusion lengths, correlating with molecular packing from XRD data .

Data Contradiction Analysis

Q. How should conflicting spectroscopic data (e.g., UV-Vis vs. fluorescence) for this compound be interpreted?

Clar et al. (1978) noted asymmetry between excitation and emission spectra in coronenes due to solvent polarity effects . To reconcile discrepancies:

  • Conduct matrix-isolation spectroscopy in non-polar solvents (e.g., Ne at 6 K) to eliminate solvent interactions .
  • Apply Franck-Condon analysis to distinguish vibronic coupling effects from electronic transitions .

Methodological Frameworks for Experimental Design

Q. What frameworks (e.g., PICO, FINER) are applicable to designing studies on this compound?

  • PICO :
    • Population : PAH systems with 6–10 fused rings.
    • Intervention : Functionalization with -OH or -NH₂ groups.
    • Comparison : Unsubstituted vs. substituted derivatives.
    • Outcome : Bandgap modulation, charge mobility .
  • FINER : Ensure feasibility (e.g., synthetic accessibility), novelty (e.g., unexplored substituents), and relevance (e.g., organic electronics applications) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.